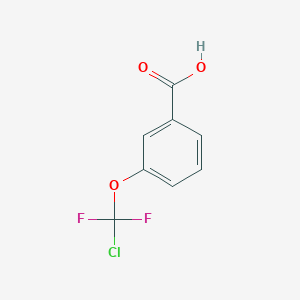![molecular formula C12H21BO3 B13474479 4,4,5,5-Tetramethyl-2-[(5-methyloxolan-3-ylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B13474479.png)
4,4,5,5-Tetramethyl-2-[(5-methyloxolan-3-ylidene)methyl]-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-[(5-methyloxolan-3-ylidene)methyl]-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by its unique structure, which includes a dioxaborolane ring and a methyloxolan-3-ylidene moiety. Boronic esters are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[(5-methyloxolan-3-ylidene)methyl]-1,3,2-dioxaborolane typically involves the reaction of pinacolborane with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, under mild conditions. The reaction proceeds through the formation of a boronate ester intermediate, which is then converted to the desired product through hydrolysis and purification steps .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5,5-Tetramethyl-2-[(5-methyloxolan-3-ylidene)methyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or alkane derivatives.
Substitution: The compound can participate in substitution reactions, where the boronate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include boronic acids, alcohols, alkanes, and substituted boronates. These products are valuable intermediates in organic synthesis and have applications in various fields .
Applications De Recherche Scientifique
4,4,5,5-Tetramethyl-2-[(5-methyloxolan-3-ylidene)methyl]-1,3,2-dioxaborolane has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms and protein interactions.
Mécanisme D'action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[(5-methyloxolan-3-ylidene)methyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boronate group can interact with hydroxyl and amino groups in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity or alter protein function, making the compound useful in drug development and biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound has a similar dioxaborolane structure but with an isopropoxy group instead of the methyloxolan-3-ylidene moiety.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester with only the dioxaborolane ring and no additional substituents.
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate: This compound contains a picolinate group attached to the dioxaborolane ring.
Uniqueness
The uniqueness of 4,4,5,5-Tetramethyl-2-[(5-methyloxolan-3-ylidene)methyl]-1,3,2-dioxaborolane lies in its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the methyloxolan-3-ylidene moiety enhances its ability to participate in various organic transformations and makes it a valuable tool in synthetic chemistry .
Propriétés
Formule moléculaire |
C12H21BO3 |
|---|---|
Poids moléculaire |
224.11 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-[(Z)-(5-methyloxolan-3-ylidene)methyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H21BO3/c1-9-6-10(8-14-9)7-13-15-11(2,3)12(4,5)16-13/h7,9H,6,8H2,1-5H3/b10-7- |
Clé InChI |
DQOYNHSYKAYMTA-YFHOEESVSA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)/C=C\2/CC(OC2)C |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C=C2CC(OC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-(difluoromethyl)-1-methyl-N-[1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B13474432.png)
![6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid dihydrochloride](/img/structure/B13474434.png)
![3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13474440.png)
![3-{[(Tert-butoxy)carbonyl]amino}-5-(difluoromethoxy)benzoicacid](/img/structure/B13474449.png)
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfamide](/img/structure/B13474458.png)

